Home > Products > Screening Compounds P64369 > HCV Peptide (131-140)
HCV Peptide (131-140) -

HCV Peptide (131-140)

Catalog Number: EVT-15275525
CAS Number:
Molecular Formula: C51H82N10O14S
Molecular Weight: 1091.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HCV Peptide (131-140) is a peptide sequence derived from the hepatitis C virus, specifically from the core protein. This peptide, with the sequence ADLMGYIPLV, plays a crucial role in immunological research, particularly in understanding the immune response to hepatitis C virus infections. It is often utilized in vaccine development and antiviral therapies due to its ability to elicit a strong immune response from cytotoxic T lymphocytes.

Source and Classification

HCV Peptide (131-140) is classified as a viral peptide and is sourced from the hepatitis C virus, which is known for causing chronic liver disease. The peptide is synthesized for use in various scientific applications, particularly in immunology and virology.

Synthesis Analysis

Methods

The synthesis of HCV Peptide (131-140) is primarily conducted using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the peptide chain while anchored to a solid resin.

Technical Details

  1. Coupling: Each amino acid is activated and coupled to the growing peptide chain.
  2. Deprotection: Temporary protecting groups on amino acids are removed to facilitate subsequent coupling.
  3. Cleavage: The completed peptide is cleaved from the resin and purified.

In industrial settings, automated peptide synthesizers are employed to enhance efficiency and consistency. Purification methods such as high-performance liquid chromatography (HPLC) and characterization via mass spectrometry ensure the purity and correct sequence of the synthesized peptide .

Molecular Structure Analysis

Structure

The molecular formula of HCV Peptide (131-140) is C51H82N10O14SC_{51}H_{82}N_{10}O_{14}S, with a molecular weight of approximately 1091.3 g/mol. The detailed structure includes various functional groups that contribute to its biological activity and stability.

Data

  • IUPAC Name: The systematic name reflects its complex structure, which includes multiple amino acid residues linked by peptide bonds.
  • Molecular Weight: 1091.3 g/mol indicates its relatively large size for a peptide .
Chemical Reactions Analysis

Types of Reactions

HCV Peptide (131-140) can undergo several chemical reactions:

  1. Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
  2. Reduction: Disulfide bonds can be reduced to free thiols.
  3. Substitution: Amino acid residues can be substituted to create analogs for research purposes.

Technical Details

  • Common Reagents:
    • For oxidation: Hydrogen peroxide or other oxidizing agents.
    • For reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
    • For substitution: Standard amino acid derivatives used in SPPS.

The major products formed include oxidized methionine, reduced peptides, and various peptide analogs .

Mechanism of Action

HCV Peptide (131-140) operates by being presented on the surface of infected cells through major histocompatibility complex class I molecules. This presentation enables cytotoxic T lymphocytes to recognize and eliminate infected cells. The interaction between the peptide and specific T cell receptors triggers an immune response targeting hepatitis C virus-infected cells .

Physical and Chemical Properties Analysis

Physical Properties

HCV Peptide (131-140) exhibits properties typical of peptides, including solubility in aqueous solutions under physiological conditions.

Chemical Properties

The chemical properties include stability under physiological pH, susceptibility to enzymatic degradation, and potential interactions with other biomolecules such as antibodies or receptors involved in immune responses .

Applications

HCV Peptide (131-140) has diverse applications in scientific research:

  1. Immunology: It is used to study immune responses against hepatitis C virus, particularly focusing on cytotoxic T lymphocyte activity.
  2. Vaccine Development: Incorporated into prototype vaccines aimed at eliciting immune responses against hepatitis C virus.
  3. Diagnostics: Utilized in assays for detecting hepatitis C virus-specific antibodies in clinical samples.
  4. Drug Development: Serves as a model peptide for testing antiviral compounds and understanding their mechanisms of action .
Introduction to HCV Peptide (131-140) in Hepatitis C Virus Research

Role of HCV Core Protein in Viral Pathogenesis and Immune Evasion

The HCV core protein forms the viral capsid and engages in multifaceted interactions with host cell machinery. Structurally, it comprises two domains:

  • Domain 1 (D1; residues 1–117): Binds viral RNA via basic residues and facilitates nucleocapsid oligomerization.
  • Domain 2 (D2; residues 118–177): Mediates lipid interactions critical for virion assembly and membrane anchoring [8].

HCV Peptide (131-140) resides within D2’s Helix II motif, a region implicated in modulating lipid metabolism and suppressing host immune responses. The core protein disrupts interferon (IFN) signaling pathways by inhibiting Janus kinase-signal transducer and activator of transcription (JAK-STAT) cascades and promotes hepatosteatosis through interactions with apolipoproteins (e.g., ApoE) [6] [8]. Despite HCV’s high genetic variability (~10⁻⁴ substitutions/site/replication) [10], Core (131-140) exhibits remarkable conservation across genotypes. This conservation likely arises from functional constraints: mutations here compromise capsid stability or immune evasion capabilities. For example, Core (131-140) contributes to MHC-I downregulation, reducing CTL visibility and enabling persistent infection [1] [3].

Table 1: Functional Domains of HCV Core Protein and Immune Evasion Mechanisms

DomainResiduesKey FunctionsImmune Evasion Role
D1 (Basic)1–117RNA binding, nucleocapsid assemblyShields viral RNA from sensors
D2 (Hydrophobic)118–177Lipid droplet binding, virion assemblyDisrupts IFN signaling; modulates ApoE
Core (131-140)131–140Membrane anchoringMHC-I downregulation; CTL escape

HCV Peptide (131-140) as a Model Epitope for Mechanistic Studies

As an HLA-A2-restricted epitope, Core (131-140) enables precise investigation of T-cell-mediated immunity. Key mechanistic insights derived from this peptide include:

  • CTL Priming and Specificity: In vitro, Core (131-140) primes CD8⁺ T cells from healthy donors, generating CTLs that lyse target cells expressing full-length core protein. This confirms its natural processing and presentation during infection [4].
  • TAP-Independent Presentation: Studies using transporter-associated antigen processing (TAP)-deficient cell lines (e.g., T2 cells) reveal that Core (131-140) accesses MHC-I via endogenous pathways without TAP involvement. Brefeldin A experiments further show sensitivity to Golgi-disrupting agents, indicating endoplasmic reticulum processing [4].
  • Virosome Delivery Systems: Immunopotentiating reconstituted influenza virosomes (IRIVs) incorporating Core (131-140) enhance cytosolic peptide delivery. This platform elicits robust CTL responses in vitro by mimicking viral infection, bypassing exogenous antigen presentation limitations [4].

Notably, Core (131-140)-specific CTLs are enriched in long-term injection drug users (IDUs) who spontaneously clear HCV. These individuals exhibit potent IFN-γ responses to the peptide, correlating with reduced reinfection risk [1]. This positions Core (131-140) as a biomarker for protective immunity and a template for vaccine design.

Table 2: Research Methodologies Using HCV Core (131-140)

MethodKey FindingsSignificance
ELISPOT/IFN-γ secretion94% of cleared HCV IDUs respond to Core (131-140)Correlate of immune protection
IRIV-peptide deliveryInduces primary CTLs in HCV-naïve donorsPlatform for non-live vaccines
HLA-A2/peptide tetramersQuantifies epitope-specific CD8⁺ T cellsTool for monitoring immune responses

Historical Evolution of Peptide-Based HCV Research Frameworks

The trajectory of HCV epitope research reflects broader shifts in virology and immunology:

  • Antibody-Centric Era (Pre-2000): Early research prioritized neutralizing antibodies (nAbs) targeting envelope glycoproteins (E1/E2). Hypervariable region 1 (HVR1) was a focal point, but its extreme variability and glycan shielding limited vaccine utility [3] [6].
  • Cellular Immunity Turn (Early 2000s): Landmark studies in IDUs revealed that spontaneous HCV clearance correlated with T-cell responses, not nAbs. This redirected attention to conserved epitopes like Core (131-140). Seminal work in 2002 demonstrated IRIVs delivering Core (131-140) generated cross-reactive CTLs—a proof-of-concept for peptide-based vaccines [4] [1].
  • Structural Virology Age (2010s–Present): Cryo-EM and crystallography resolved core protein domains, identifying Core (131-140) as surface-exposed in D2. Concurrently, cohort studies validated its immunodominance in HLA-A2⁺ populations, cementing its role in rational vaccine design [8] [3].

This evolution underscores Core (131-140)’s dual utility: as a probe for immune mechanisms and a benchmark for evaluating novel platforms (e.g., mRNA vaccines).

Table 3: Milestones in HCV Peptide Research

Time PeriodResearch FocusAdvance Enabled by Core (131-140)
1989–2000Antibody neutralizationHighlighted limitations of variable targets
2001–2010T-cell epitope mappingValidated HLA-A2 restriction; IRIV delivery
2011–PresentStructural vaccinologyGuided conserved epitope selection

Properties

Product Name

HCV Peptide (131-140)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C51H82N10O14S

Molecular Weight

1091.3 g/mol

InChI

InChI=1S/C51H82N10O14S/c1-11-29(8)42(50(73)61-19-12-13-38(61)49(72)58-35(22-27(4)5)47(70)59-41(28(6)7)51(74)75)60-48(71)36(23-31-14-16-32(62)17-15-31)54-39(63)25-53-44(67)33(18-20-76-10)55-45(68)34(21-26(2)3)57-46(69)37(24-40(64)65)56-43(66)30(9)52/h14-17,26-30,33-38,41-42,62H,11-13,18-25,52H2,1-10H3,(H,53,67)(H,54,63)(H,55,68)(H,56,66)(H,57,69)(H,58,72)(H,59,70)(H,60,71)(H,64,65)(H,74,75)/t29-,30-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1

InChI Key

CYVSTZOKXWNPNN-XLHYILJJSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.